(3-Aminopropyl)(2-methoxyethyl)methylamine

Catalog No.
S980456
CAS No.
74247-25-9
M.F
C7H18N2O
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Aminopropyl)(2-methoxyethyl)methylamine

CAS Number

74247-25-9

Product Name

(3-Aminopropyl)(2-methoxyethyl)methylamine

IUPAC Name

N'-(2-methoxyethyl)-N'-methylpropane-1,3-diamine

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C7H18N2O/c1-9(5-3-4-8)6-7-10-2/h3-8H2,1-2H3

InChI Key

HKXOLSWLDQZOTG-UHFFFAOYSA-N

SMILES

CN(CCCN)CCOC

Canonical SMILES

CN(CCCN)CCOC

(3-Aminopropyl)(2-methoxyethyl)methylamine is an organic compound with the molecular formula C7H18N2OC_7H_{18}N_2O and a molecular weight of 146.23 g/mol. It is classified under the category of amines, specifically as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom. The compound features a propyl chain and a methoxyethyl group, which contribute to its unique chemical properties and potential applications in various fields such as pharmaceuticals and organic synthesis .

Typical of amines, including:

  • Alkylation Reactions: The nitrogen atom can undergo alkylation, reacting with alkyl halides to form more complex amines.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form ammonium salts.
  • Condensation Reactions: The compound can react with carbonyl compounds (like aldehydes or ketones) to form imines or amines through condensation reactions.

These reactions highlight its versatility as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Neurotransmitter Modulation: Compounds with amino groups often interact with neurotransmitter systems, potentially influencing mood and cognition.
  • Antimicrobial Properties: Some amines exhibit antibacterial or antifungal activity, suggesting that (3-aminopropyl)(2-methoxyethyl)methylamine may also possess similar properties.

Further studies would be necessary to elucidate its specific biological effects.

Synthesis of (3-aminopropyl)(2-methoxyethyl)methylamine typically involves:

  • Amine Synthesis: Starting from 2-methoxyethylamine and 1-bromopropane or another suitable alkyl halide, the reaction can be facilitated using a base such as sodium hydride or potassium carbonate.
  • Reduction Reactions: If starting from a higher oxidation state compound, reduction processes may be employed.
  • Direct Amination: Using appropriate reagents for direct amination of alcohols or other functional groups.

These methods allow for the efficient production of the compound in laboratory settings .

(3-Aminopropyl)(2-methoxyethyl)methylamine has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis, particularly in creating compounds that target neurological pathways.
  • Agriculture: Possible use as a pesticide or herbicide formulation component due to its potential biological activity.
  • Chemical Research: Utilized in organic synthesis as a building block for more complex molecules.

Its unique structure allows for diverse applications across multiple industries.

Several compounds share structural similarities with (3-aminopropyl)(2-methoxyethyl)methylamine. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
(2-Methoxyethyl)methylamineC4H11NO89.136 g/molSimpler structure; primarily used as a solvent
N,N-Bis(3-aminopropyl)methylamineC7H19N3145.23 g/molContains two propyl groups; higher basicity
2-((3-Aminopropyl)methylamino)ethanolC6H16N2O132.21 g/molContains an additional hydroxyl group
N-(2-Methoxyethyl)-N-methylpropane-1,3-diamineC7H18N2O146.23 g/molSimilar structure but different nitrogen bonding

Uniqueness

(3-Aminopropyl)(2-methoxyethyl)methylamine stands out due to its combination of a longer propyl chain and a methoxy group, which may enhance its solubility and reactivity compared to simpler amines. Its specific structural features may provide unique interactions within biological systems that warrant further investigation.

XLogP3

-0.5

Dates

Modify: 2023-08-16

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